(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C18H20ClNO4S and its molecular weight is 381.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure consists of several key components:
- Chlorothiophene Ring : Provides unique electronic properties.
- Methoxyethyl Group : Enhances solubility and bioavailability.
- Dimethoxyphenyl Moiety : Potentially contributes to anticancer and anti-inflammatory activities.
The molecular formula of the compound is C18H20ClNO4S, with a molecular weight of approximately 381.9 g/mol .
The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. These interactions may lead to the modulation of signaling pathways relevant to inflammation and cancer progression.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with receptors that regulate cell proliferation and apoptosis.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, acrylamide derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Properties
Research indicates that related compounds possess significant anti-inflammatory effects. For example, studies have demonstrated that certain acrylamide derivatives can reduce edema and leukocyte accumulation in animal models of inflammation . The specific activity of this compound in this regard remains to be fully elucidated.
Research Findings
A variety of studies have explored the biological activities associated with acrylamide derivatives:
Case Studies
- Anti-inflammatory Model :
- Cancer Cell Lines :
Properties
IUPAC Name |
(E)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c1-22-13-6-4-12(10-14(13)23-2)5-9-18(21)20-11-15(24-3)16-7-8-17(19)25-16/h4-10,15H,11H2,1-3H3,(H,20,21)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTMYGDXLQRTIX-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC(C2=CC=C(S2)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC(C2=CC=C(S2)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.